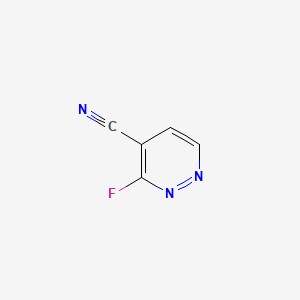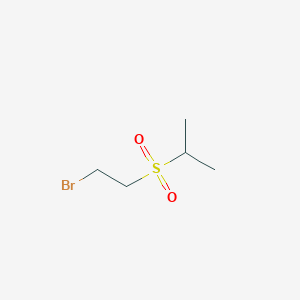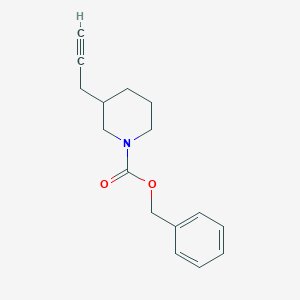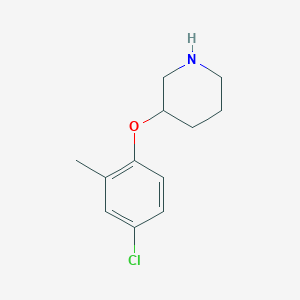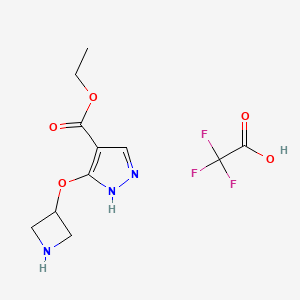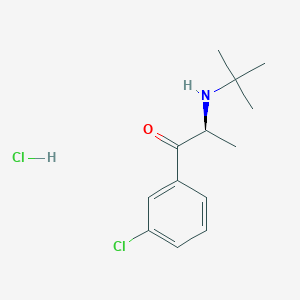
(s)-Bupropion hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(s)-Bupropion hydrochloride is a chiral form of bupropion, a medication primarily used as an antidepressant and smoking cessation aid. It is a norepinephrine-dopamine reuptake inhibitor (NDRI) and is known for its unique pharmacological profile compared to other antidepressants.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-Bupropion hydrochloride typically involves the following steps:
Preparation of the Intermediate: The process begins with the preparation of a key intermediate, such as 3-chloropropiophenone.
Chiral Resolution: The intermediate undergoes chiral resolution to obtain the desired (s)-enantiomer.
Formation of Bupropion: The (s)-enantiomer is then reacted with tert-butylamine to form (s)-Bupropion.
Hydrochloride Formation: Finally, (s)-Bupropion is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the synthesis in batches.
Purification: The product is purified using techniques such as crystallization and chromatography.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets pharmaceutical standards.
化学反应分析
Types of Reactions
(s)-Bupropion hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form metabolites.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Nucleophilic substitution reactions can modify its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions typically involve nucleophiles like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions include various metabolites and derivatives of (s)-Bupropion, which may have different pharmacological properties.
科学研究应用
(s)-Bupropion hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of chiral resolution and asymmetric synthesis.
Biology: Research on its effects on neurotransmitter systems helps in understanding brain function and disorders.
Medicine: It is extensively studied for its antidepressant and smoking cessation properties.
Industry: Used in the development of new pharmaceuticals and therapeutic agents.
作用机制
(s)-Bupropion hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the brain. This action is primarily mediated through its interaction with the norepinephrine and dopamine transporters. The compound also has some antagonistic effects on nicotinic acetylcholine receptors, which contributes to its efficacy in smoking cessation.
相似化合物的比较
Similar Compounds
R-Bupropion: The enantiomer of (s)-Bupropion with different pharmacological properties.
Methylphenidate: Another norepinephrine-dopamine reuptake inhibitor used for ADHD.
Amphetamine: A stimulant that also increases norepinephrine and dopamine levels.
Uniqueness
(s)-Bupropion hydrochloride is unique due to its chiral nature, which can result in different pharmacokinetics and pharmacodynamics compared to its racemic mixture or other enantiomers. Its dual role as an antidepressant and smoking cessation aid also sets it apart from other similar compounds.
属性
CAS 编号 |
324548-45-0 |
|---|---|
分子式 |
C13H19Cl2NO |
分子量 |
276.20 g/mol |
IUPAC 名称 |
(2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H/t9-;/m0./s1 |
InChI 键 |
HEYVINCGKDONRU-FVGYRXGTSA-N |
手性 SMILES |
C[C@@H](C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl |
规范 SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


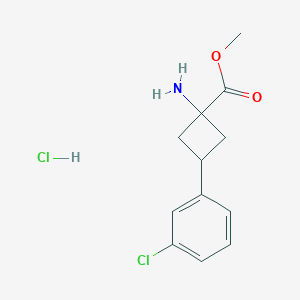
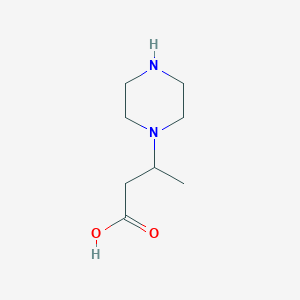

![2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13506130.png)
![tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate](/img/structure/B13506134.png)
